

An In-depth Technical Guide to Click Chemistry with Trisulfo-Cy5-Alkyne

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Compound of Interest		
Compound Name:	Trisulfo-Cy5-Alkyne	
Cat. No.:	B6292524	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Trisulfo-Cy5-Alkyne**, a fluorescent probe widely utilized in bioorthogonal chemistry. It details the core principles of its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and offers practical guidance for its use in labeling and imaging biomolecules.

Core Concepts: Understanding Trisulfo-Cy5-Alkyne and Click Chemistry

Trisulfo-Cy5-Alkyne is a highly water-soluble and bright fluorescent dye belonging to the cyanine family. Its key features include a terminal alkyne group and three sulfonate moieties. The alkyne group serves as a reactive handle for "click" reactions, while the sulfonate groups enhance its solubility in aqueous buffers, a crucial property for biological applications.[1][2] The Cy5 fluorophore exhibits intense red fluorescence, making it suitable for a variety of imaging applications with minimal interference from cellular autofluorescence.[3][4]

Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding.[5] The most prominent example used with **Trisulfo-Cy5-Alkyne** is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne (on the dye) and an azide-modified biomolecule.[5] The bioorthogonality of this reaction is a key advantage; the azide and alkyne groups are largely absent in biological systems and



therefore react selectively with each other without cross-reacting with other functional groups present in proteins, nucleic acids, or lipids.[5][6]

Quantitative Data

The spectral and physical properties of **Trisulfo-Cy5-Alkyne** and its related variant, Trisulfo-Cy5.5-Alkyne, are summarized below. These properties are essential for designing and executing fluorescence-based experiments.

Property	Trisulfo-Cy5- Alkyne	Trisulfo-Cy5.5- Alkyne	Reference
Molecular Weight	~788 g/mol	~954.1 g/mol	[7]
Excitation Maximum (λex)	~647 nm	~678 nm	[7][8]
Emission Maximum (λem)	~670 nm	~694 nm	[7][8]
Extinction Coefficient (ϵ)	~250,000 cm ⁻¹ M ⁻¹	~190,000 cm ⁻¹ M ⁻¹	[7][9]
Solubility	Water, DMSO, DMF	Water, DMSO, DMF	[7][8]
Purity (HPLC)	>95%	>90%	[7][8]

Note: Exact values may vary slightly between different suppliers.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **Trisulfo-Cy5-Alkyne**.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling an azide-modified biomolecule with **Trisulfo-Cy5-Alkyne**.



Materials:

- Azide-modified biomolecule (e.g., protein, nucleic acid)
- Trisulfo-Cy5-Alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS) or other suitable buffer
- DMSO or DMF for preparing stock solutions

Procedure:

- Prepare Stock Solutions:
 - Dissolve Trisulfo-Cy5-Alkyne in DMSO or DMF to a concentration of 10 mM.
 - Prepare a 100 mM stock solution of CuSO₄ in water.
 - Prepare a 500 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
 - Freshly prepare a 1 M stock solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with PBS to the desired final volume.
 - Add the Trisulfo-Cy5-Alkyne stock solution to the reaction mixture. The final
 concentration will depend on the concentration of the biomolecule and may require
 optimization (typically a 2-10 fold molar excess of the dye is used).



- Add the copper ligand stock solution to a final concentration of 1-5 mM.
- Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
- Vortex the mixture gently.
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM to initiate the click reaction.
 - Vortex the mixture gently.
- Incubation:
 - Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction time may be optimized.
- Purification:
 - Remove the unreacted dye and catalyst using appropriate methods such as size exclusion chromatography (e.g., spin desalting columns), dialysis, or precipitation.

Protocol for Metabolic Labeling and Imaging of Glycoproteins

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling with **Trisulfo-Cy5-Alkyne** for imaging.[10]

Materials:

- Cell line of interest
- Cell culture medium
- Azide-modified sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz)
- Trisulfo-Cy5-Alkyne



- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click chemistry reagents (as in Protocol 3.1)
- Fluorescence microscope

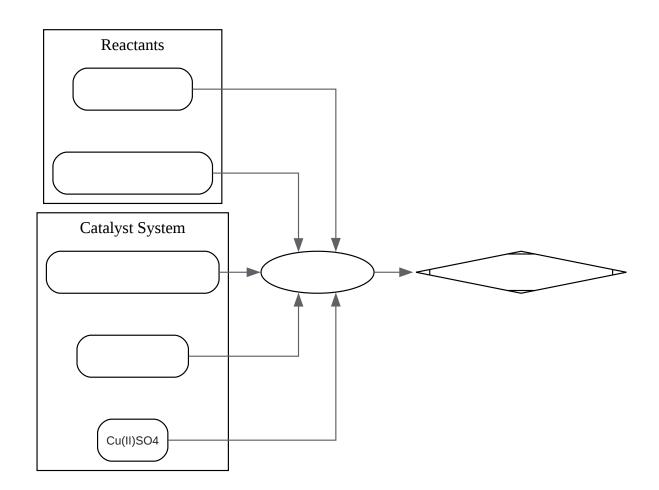
Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Supplement the cell culture medium with the azide-modified sugar analog (e.g., 25-50 μM GalNAz) and incubate for 24-48 hours to allow for metabolic incorporation into glycoproteins.
- Cell Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Reaction:
 - Prepare the click reaction cocktail containing Trisulfo-Cy5-Alkyne, CuSO₄, copper ligand, and sodium ascorbate in PBS as described in Protocol 3.1.
 - Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature,
 protected from light.
- Washing and Imaging:



- Wash the cells three times with PBS.
- Mount the coverslips on a microscope slide with an appropriate mounting medium.
- Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Visualizations Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

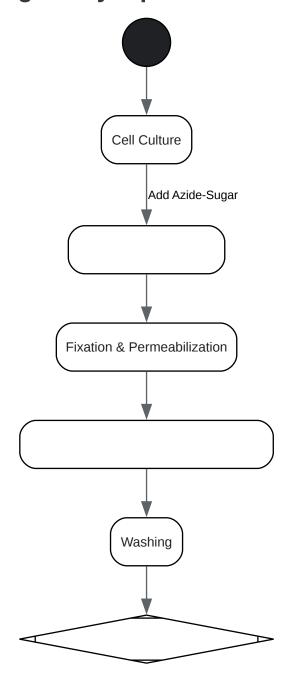


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Caption: Workflow of the CuAAC reaction.

Metabolic Labeling of Glycoproteins for Imaging

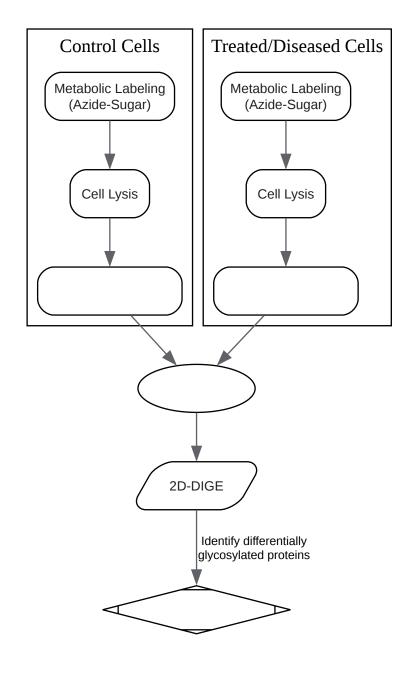


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Caption: Experimental workflow for glycoprotein labeling.

Signaling Pathway: Investigating Glycosylation Changes





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